molecular formula C13H15NO3 B3163910 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid CAS No. 886967-70-0

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

Cat. No.: B3163910
CAS No.: 886967-70-0
M. Wt: 233.26 g/mol
InChI Key: ZJWKFUQHRGKTOA-UHFFFAOYSA-N
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Description

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a dihydroisoxazole-carboxylic acid derivative characterized by a 4,5-dihydro-1,2-oxazole (isoxazoline) ring fused with a carboxylic acid group at position 5 and a 4-isopropylphenyl substituent at position 2.

Properties

IUPAC Name

3-(4-propan-2-ylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-8(2)9-3-5-10(6-4-9)11-7-12(13(15)16)17-14-11/h3-6,8,12H,7H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJWKFUQHRGKTOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=NOC(C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701163983
Record name 4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886967-70-0
Record name 4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-5-isoxazolecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886967-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,5-Dihydro-3-[4-(1-methylethyl)phenyl]-5-isoxazolecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701163983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions One common method involves the reaction of 4-(Propan-2-yl)benzaldehyde with hydroxylamine hydrochloride to form an oxime intermediate This intermediate is then subjected to cyclization in the presence of an acid catalyst to yield the oxazole ring

Industrial Production Methods

In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the cyclization and oxidation processes. The scalability of the synthesis is also considered to meet the demands of large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the phenyl or oxazole rings.

Scientific Research Applications

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The oxazole ring and the carboxylic acid group play crucial roles in binding to target proteins or enzymes, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory actions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid with structurally related dihydroisoxazole-carboxylic acid derivatives, focusing on substituents, physicochemical properties, and research findings:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Findings References
3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-isopropylphenyl C₁₃H₁₅NO₃ 233.27 g/mol Hypothetical compound; predicted metabolic stability based on isopropyl group’s steric effects. N/A
3-(2-butyl-5-chloro-1H-imidazole-4-yl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-butyl-5-chloroimidazole C₁₁H₁₃ClN₂O₃ 272.69 g/mol Identified as a hydrolysis metabolite; stable in bioanalytical studies after sample acidification. Anti-inflammatory activity proposed .
3-(2-chlorophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 2-chlorophenyl C₁₀H₈ClNO₃ 225.63 g/mol Commercial availability (CAS 522615-29-8); safety data documented per UN GHS guidelines .
3-(4-methylphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-methylphenyl C₁₁H₁₁NO₃ 205.21 g/mol Listed in chemical catalogs; no specific bioactivity reported .
3-[4-(trifluoromethyl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid 4-trifluoromethylphenyl C₁₁H₈F₃NO₃ 259.18 g/mol Marketed as a pharmaceutical intermediate; stability under physiological conditions untested .

Key Comparative Insights:

Substituent Effects on Metabolic Stability: Chloro- and imidazole-substituted analogs (e.g., 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-...) exhibit enzymatic hydrolysis in vivo, requiring acidification of biological samples to prevent decomposition . Trifluoromethyl-substituted derivatives (e.g., 3-[4-(trifluoromethyl)phenyl]-...) are noted for their electron-withdrawing properties, which may influence reactivity but lack stability data .

Synthetic Accessibility :

  • The synthesis of dihydroisoxazole-carboxylic acids typically involves cyclization reactions. For example, 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-... was synthesized via modified protocols to improve yield . The isopropyl-substituted analog would likely follow similar routes, though steric bulk may necessitate optimized conditions.

Bioactivity :

  • Chloro-imidazole derivatives demonstrate proposed anti-inflammatory and anti-rheumatoid activity , while unsubstituted or methylated analogs lack reported bioactivity. The isopropyl group’s lipophilicity could enhance membrane permeability, making the queried compound a candidate for preclinical testing.

Analytical Characterization :

  • Metabolites like 3-(2-butyl-5-chloro-1H-imidazole-4-yl)-... were confirmed via HPLC-MS/MS with MRM transitions (e.g., 272→200 m/z) and retention times (6.4 min) . Comparable methods would apply to the isopropyl-substituted compound, though retention behavior may vary with hydrophobicity.

Biological Activity

3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is a synthetic organic compound classified as an oxazole derivative. Its unique structure, characterized by an oxazole ring and a carboxylic acid group, suggests potential biological activities that warrant investigation. This article aims to explore the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid can be represented as follows:

  • Molecular Formula : C13H15N1O3
  • CAS Number : 886967-70-0
  • IUPAC Name : 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

This compound features a phenyl ring substituted with an isopropyl group and a carboxylic acid functionality which may play significant roles in its biological interactions.

The biological activity of 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The oxazole ring and carboxylic acid group are crucial for binding to various proteins and enzymes. Preliminary studies suggest that the compound may exhibit:

  • Antimicrobial Activity : Potential inhibition of bacterial growth.
  • Anti-inflammatory Effects : Modulation of inflammatory pathways.

These activities are likely mediated through the inhibition of key enzymes or receptors involved in these processes .

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of oxazole derivatives. Compounds similar to 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole have shown promising results against various cancer cell lines. For instance:

Cell LineIC50 Value (µM)
HeLa40
CaCo-230
H9c250

These values indicate moderate cytotoxicity against tumor cells .

Antimicrobial Activity

The compound's structural characteristics suggest it may possess antimicrobial properties. In vitro studies have demonstrated activity against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial efficacy observed:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results indicate that the compound could serve as a lead for developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of oxazole derivatives. Notably:

  • Study on Anticancer Activity :
    • A derivative structurally related to 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole was tested against multiple cancer cell lines. Results indicated significant cytotoxicity with IC50 values ranging from 10 to 50 µM across different lines .
  • Anti-inflammatory Study :
    • A research team investigated the anti-inflammatory potential of oxazole derivatives in a model of acute inflammation. The results showed a reduction in inflammatory markers by up to 50% when treated with the compound .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing 3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of substituted phenylisoxazolines with carboxylic acid derivatives. Key steps include:

  • Reagent Selection : Use propargylamine or hydroxylamine derivatives to form the oxazole ring.
  • Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization (solvent: ethanol/water) to achieve >95% purity .
  • Quality Control : Monitor reactions via TLC and confirm purity via HPLC (C18 column, mobile phase: acetonitrile/water with 0.1% formic acid) .

Q. How can the stereochemistry and crystal structure of this compound be confirmed?

  • Methodological Answer :

  • X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) is definitive for determining stereochemistry. Grow crystals via slow evaporation in a solvent system (e.g., dichloromethane/methanol) .
  • Spectroscopic Analysis : Use 1H^1H- and 13C^{13}C-NMR to confirm proton environments and carbon frameworks. For example, the dihydro-oxazole protons typically resonate at δ 4.2–5.1 ppm, while the carboxylic acid proton appears as a broad peak at δ 12–14 ppm .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of dust or vapors .
  • Storage : Store in airtight containers under inert gas (N2_2) at 2–8°C to prevent hydrolysis of the oxazole ring .
  • Spill Management : Neutralize spills with dry sand or vermiculite; avoid water to prevent unintended reactions .

Advanced Research Questions

Q. How can computational methods elucidate reaction mechanisms involving this compound?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states and energy barriers for ring-opening or nucleophilic addition reactions.
  • MD Simulations : Study solvation effects or protein-ligand interactions (e.g., docking with enzymes like cyclooxygenase) using GROMACS or AutoDock .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Assay Standardization : Re-evaluate activity under controlled conditions (e.g., MIC assays against E. coli ATCC 25922 with Mueller-Hinton broth, 37°C, 18–24 hrs).
  • Metabolite Analysis : Use LC-MS to detect degradation products that may influence activity. For example, hydrolysis of the oxazole ring under physiological pH could reduce efficacy .

Q. How does the compound’s electronic structure influence its reactivity in cross-coupling reactions?

  • Methodological Answer :

  • Hammett Analysis : Correlate substituent effects (e.g., isopropyl group’s electron-donating nature) on reaction rates using Suzuki-Miyaura couplings.
  • Electrochemical Studies : Cyclic voltammetry (CHI760E potentiostat, Ag/AgCl reference) reveals redox potentials, guiding catalyst selection (e.g., Pd(PPh3_3)4_4 for C–C bond formation) .

Q. What advanced techniques characterize degradation pathways under environmental conditions?

  • Methodological Answer :

  • Photostability Testing : Expose the compound to UV light (λ = 254 nm) and analyze degradation via GC-MS.
  • Hydrolysis Studies : Monitor pH-dependent stability (e.g., phosphate buffers pH 2–12, 37°C) using 1H^1H-NMR to track ring-opening or decarboxylation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Propan-2-yl)phenyl]-4,5-dihydro-1,2-oxazole-5-carboxylic acid

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